6-bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one
Description
6-Bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative featuring a bromine atom at position 6 and a piperazine moiety substituted with a 3-chlorophenyl group at the carbonyl position. Its structural complexity arises from the fused benzopyran core, bromo substitution, and the piperazine-linked aromatic group.
Properties
IUPAC Name |
6-bromo-3-[4-(3-chlorophenyl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3/c21-14-4-5-18-13(10-14)11-17(20(26)27-18)19(25)24-8-6-23(7-9-24)16-3-1-2-15(22)12-16/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGRJKSOKJYOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 3-acetyl-2H-chromen-2-one to introduce the bromine atom at the 6th position. This is followed by the formation of the piperazine derivative through a nucleophilic substitution reaction with 3-chlorophenylpiperazine. The final step involves the coupling of the piperazine derivative with the brominated chromen-2-one under appropriate reaction conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
6-bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and controlled temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structure and Properties
The compound features:
- A bromine atom at position 6.
- A piperazine ring substituted with a 4-chlorophenyl group .
- A carbonyl functional group attached to the piperazine.
These structural components contribute to its biological activity and pharmacological profile.
Medicinal Chemistry
6-bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one has garnered attention for its potential in drug development. Its structural similarities to other biologically active compounds suggest various therapeutic applications:
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antidepressant Effects : The piperazine moiety is known for its interaction with serotonin receptors, suggesting potential antidepressant properties.
The compound exhibits diverse biological activities, including:
- Antimicrobial Properties : Coumarin derivatives are known for their antibacterial and antifungal activities, which could be enhanced in this compound due to the piperazine substitution.
- Anti-inflammatory Effects : Studies have indicated that similar compounds can reduce inflammation markers in vitro.
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, allowing for modifications that can enhance its pharmacological properties. Common synthetic routes include:
- Condensation Reactions : Utilizing piperazine derivatives with appropriate carbonyl precursors.
- Bromination Reactions : Introducing the bromine substituent selectively at the desired position.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-methyl-4-(4-(4-methyl-benzoyl)piperazin-1-yl)-2H-chromen-2-one | Methyl and benzoyl substituents on piperazine | Enhanced anti-acetylcholinesterase activity |
| 8-amino-tetrahydrochromeno[3′,4′:5,6]pyrano[2,3-b]quinolin-6(7H)-one | Tetrahydroquinoline fused with coumarin | Dual-targeting properties against enzymes |
| 7-hydroxycoumarin | Hydroxy group at position 7 | Known for its anticoagulant properties |
This table illustrates the diversity within the coumarin family while highlighting the unique structural features of this compound.
Case Study 1: Antitumor Activity
A study investigated the effects of various coumarin derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, suggesting a pathway for further development in oncology.
Case Study 2: Antidepressant Potential
Research into piperazine derivatives has shown promising results in modulating serotonin levels in animal models. The incorporation of the chlorophenyl group in this compound may enhance its binding affinity to serotonin receptors, indicating potential as an antidepressant agent.
Mechanism of Action
The mechanism of action of 6-bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Chromen-2-One Derivatives
6-Bromo-3-[4-(4-Ethylphenyl)Piperazine-1-Carbonyl]-2H-Chromen-2-One
- Key Differences : Replaces the 3-chlorophenyl group with a 4-ethylphenyl substituent on the piperazine ring.
- However, the absence of an electron-withdrawing chlorine atom may reduce receptor-binding affinity .
6-Chloro-3-(5-(3-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-One
- Key Differences : Substitutes the piperazine-carbonyl group with a fluorophenyl-oxadiazole moiety.
- Impact : The oxadiazole ring introduces hydrogen-bonding capabilities, enhancing interactions with enzymes like cyclooxygenase (COX). The fluorine atom increases metabolic stability but may reduce solubility .
7-[(4-Chlorobenzyl)Oxy]-6-Ethyl-4-Phenyl-2H-Chromen-2-One
- Key Differences : Features a 4-chlorobenzyloxy group at position 7 and an ethyl group at position 6 instead of bromine.
- The benzyloxy group may enhance antimicrobial activity due to improved membrane penetration .
Piperazine-Containing Analogues
3-{2-[4-(2,3-Dimethylphenyl)Piperazino]-2-Oxoethyl}-1,2,3-Benzotriazin-4(3H)-One
- Key Differences: Replaces the chromen-2-one core with a benzotriazinone system.
- However, reduced aromaticity compared to chromen-2-one may decrease fluorescence-based applications .
2-[4-(3-Bromobenzoyl)Piperazin-1-Yl]-6-Chloro-1,3-Benzothiazole
- Key Differences : Substitutes the chromen-2-one with a benzothiazole ring and a bromobenzoyl group.
- Impact : The benzothiazole core is associated with antitumor activity, while the bromobenzoyl group may enhance DNA intercalation properties. This structural shift alters solubility and metabolic pathways .
{4-[(4-Nitrophenyl)Sulfonyl]Piperazino}(2-Thienyl)Methanone
- Key Differences : Incorporates a nitro-sulfonyl group on the piperazine and a thienyl substituent.
- Impact: The sulfonyl group improves stability against hydrolysis, while the thienyl moiety may modulate dopamine receptor affinity.
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Chromen-2-one | 6-Br, 3-{[4-(3-Cl-Ph)Piperazino]CO} | 447.7 | High receptor affinity, moderate solubility |
| 6-Bromo-3-[4-(4-Et-Ph)Piperazino]CO-Chromen-2-one | Chromen-2-one | 6-Br, 3-{[4-(4-Et-Ph)Piperazino]CO} | 453.8 | Enhanced lipophilicity, BBB penetration |
| 6-Chloro-3-(5-(3-F-Ph)Oxadiazol-2-yl)-Chromen-2-one | Chromen-2-one | 6-Cl, 3-(Oxadiazole-3-F-Ph) | 386.8 | COX-2 inhibition, metabolic stability |
| 3-{2-[4-(2,3-Me₂-Ph)Piperazino]CO-Ethyl}-Benzotriazinone | Benzotriazinone | Piperazino-CO-ethyl, 2,3-Me₂-Ph | 407.4 | Serotonin receptor modulation |
Key Challenges :
- Steric hindrance from the 3-chlorophenyl group reduces reaction yields (~60–70%) compared to less bulky analogs (~85% for ethylphenyl derivatives) .
- The bromine atom may participate in unintended side reactions, such as nucleophilic aromatic substitution, requiring careful temperature control .
Biological Activity
6-Bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structural features of this compound, including the presence of a bromine atom and a piperazine moiety, suggest diverse pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 447.71 g/mol. The compound features a chromen-2-one core structure with notable substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.71 g/mol |
| IUPAC Name | This compound |
| Chemical Class | Coumarin Derivative |
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antitumor Activity
Studies have demonstrated that this compound possesses significant antitumor properties, particularly against liver carcinoma cell lines (HEPG2). The mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways related to cell survival and proliferation .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that derivatives synthesized from this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
3. Interaction with Biological Targets
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in critical metabolic pathways, contributing to its anticancer and antimicrobial effects.
- Receptor Modulation: The compound can modulate receptor activities, potentially affecting neurotransmitter systems due to the piperazine moiety .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
Case Study 1: Anticancer Screening
In a study evaluating the anticancer potential of several coumarin derivatives, this compound was found to be one of the most active compounds against breast cancer cell lines. The study utilized MTT assays to assess cell viability and apoptosis induction .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial activities of various synthetic derivatives showed that compounds derived from this compound had enhanced efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, indicating significant antibacterial properties .
The proposed mechanism of action for this compound involves:
- Binding to Enzymes: The compound may inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Gene Expression: It potentially alters gene expression profiles associated with apoptosis and cell cycle regulation.
- Interference with Signaling Pathways: This includes pathways related to inflammation and immune response, which may contribute to its therapeutic effects .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one?
- Methodological Answer : Synthesis typically involves three stages:
Chromenone Core Preparation : Bromination at the 6-position of 3-acetyl-2H-chromen-2-one using bromine or NBS in acetic acid .
Piperazine Linkage : Coupling the brominated chromenone with 4-(3-chlorophenyl)piperazine via a carbonyl bridge. This often employs EDCI/HOBt-mediated amidation in anhydrous DCM or THF .
Purification : Column chromatography (silica gel, EtOAc/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity.
- Critical Parameters : Reaction temperature (0–25°C for bromination), solvent polarity (THF for coupling), and stoichiometric control of EDCI to minimize dimerization .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Workflow :
- NMR : H NMR (400 MHz, CDCl) identifies aromatic protons (δ 7.2–8.1 ppm), piperazine CH groups (δ 2.8–3.5 ppm), and carbonyl signals (δ 165–170 ppm) .
- HRMS : Exact mass confirmation (e.g., [M+H] at m/z 459.0321 for CHBrClNO) .
- XRD : Single-crystal X-ray diffraction validates planar chromenone and piperazine geometry, with Br···Cl contacts (~3.4 Å) influencing packing .
Q. What structural features influence its reactivity and stability?
- Key Features :
- Electron-Withdrawing Groups : The 6-bromo substituent deactivates the chromenone ring, reducing electrophilic substitution but enhancing carbonyl electrophilicity for nucleophilic attacks .
- Piperazine Flexibility : The 4-(3-chlorophenyl)piperazine moiety introduces conformational flexibility, critical for binding to biological targets like serotonin receptors .
Advanced Research Questions
Q. How can the compound’s binding mechanism to CNS targets be elucidated?
- Methodology :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT/D receptors. Focus on hydrogen bonding with piperazine NH and halogen bonding (Br/Cl with aromatic residues) .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (K: nM range) using immobilized receptor proteins .
- In Vivo Validation : Microdialysis in rodent models to measure neurotransmitter (e.g., serotonin) levels post-administration .
Q. What strategies optimize synthetic yield while minimizing side products?
- Optimization Approaches :
- Catalysis : Replace EDCI with Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) for faster coupling (90% yield vs. 75% with EDCI) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 30min at 80°C, improving yield by 15% .
- Byproduct Mitigation : Add molecular sieves to absorb HO during amidation, preventing lactone hydrolysis .
Q. How do crystallographic data resolve contradictions in reported bioactivity?
- Case Study : Conflicting IC values (e.g., 5-HT: 12 nM vs. 45 nM) may arise from polymorphic forms.
- SHELX Refinement : High-resolution XRD (R < 0.05) identifies two polymorphs: Form I (planar piperazine) and Form II (twisted), with Form I showing higher potency .
- Thermal Analysis : DSC reveals Form I is thermodynamically stable (melting point: 218°C vs. 205°C for Form II) .
Q. What SAR trends emerge from modifying the piperazine and chromenone substituents?
- SAR Insights :
Q. How are computational methods used to address contradictory solubility data?
- Resolution Strategy :
- COSMO-RS Simulations : Predict solubility in DMSO (120 mg/mL) vs. experimental (95 mg/mL) due to underestimated H-bonding .
- Experimental Validation : Use shake-flask method with HPLC quantification (λ = 254 nm) across pH 3–9. Data show pH-dependent solubility (max at pH 7.4) .
Tables
Table 1 : Synthetic Yields Under Varied Conditions
| Condition | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt, THF | - | 12 | 75 |
| Mukaiyama’s reagent, DCM | DMAP | 6 | 90 |
| Microwave, 80°C | EDCI | 0.5 | 88 |
Table 2 : Biological Activity of Structural Analogs
| Analog | 5-HT IC (nM) | LogP |
|---|---|---|
| Parent Compound | 12 | 3.8 |
| 6-CF Derivative | 18 | 5.0 |
| 3-F-Piperazine | 45 | 3.5 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
